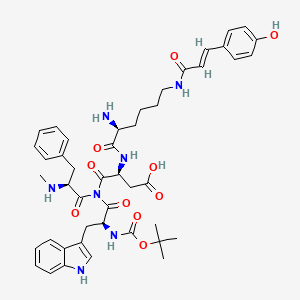
A-70874
Description
A-70874 is a compound known for its high selectivity and potency for the cholecystokinin receptor. It is primarily used in scientific research and has a molecular formula of C45H55N7O10 and a molecular weight of 853.974 .
Properties
CAS No. |
131449-37-1 |
|---|---|
Molecular Formula |
C45H55N7O10 |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H55N7O10/c1-45(2,3)62-44(61)51-36(25-30-27-49-34-16-9-8-14-32(30)34)42(59)52(41(58)35(47-4)24-29-12-6-5-7-13-29)43(60)37(26-39(55)56)50-40(57)33(46)15-10-11-23-48-38(54)22-19-28-17-20-31(53)21-18-28/h5-9,12-14,16-22,27,33,35-37,47,49,53H,10-11,15,23-26,46H2,1-4H3,(H,48,54)(H,50,57)(H,51,61)(H,55,56)/b22-19+/t33-,35-,36-,37-/m0/s1 |
InChI Key |
IHDGRMXKGXPBRQ-XEJAQAJBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CC3=CC=CC=C3)NC)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)/C=C/C4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
WXDF |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 70874 A-70874 Boc-Trp-Lys(epsilon-N-4-hydroxycinnamoyl)-Asp-(N-methyl)Phe-NH2 |
Origin of Product |
United States |
Preparation Methods
The preparation of A-70874 involves specific synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that ensure its high selectivity and potency for the cholecystokinin receptor. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
A-70874 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of this compound that retain its high selectivity and potency for the cholecystokinin receptor .
Scientific Research Applications
A-70874 is widely used in scientific research due to its high selectivity and potency for the cholecystokinin receptor. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions of cholecystokinin receptors. In biology, it helps in understanding the role of cholecystokinin in various physiological processes. In medicine, it is used to explore potential therapeutic applications for conditions related to cholecystokinin receptor activity. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
A-70874 exerts its effects by selectively binding to the cholecystokinin receptor. This binding modulates the activity of the receptor, leading to various physiological effects. The molecular targets and pathways involved include the cholecystokinin receptor and its associated signaling pathways. This modulation can influence processes such as anxiety, depression, cognition, and feeding behavior .
Comparison with Similar Compounds
A-70874 is unique in its high selectivity and potency for the cholecystokinin receptor. Similar compounds include A-71623 and other cholecystokinin receptor agonists and antagonists. Compared to these compounds, this compound exhibits superior selectivity and potency, making it a valuable tool in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


